13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Overview
Description
The compound 13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule characterized by its intricate structure involving multiple rings and phosphorus atoms
Mechanism of Action
Target of Action
It is known to be a diphosphonite ligand , which suggests that it may interact with metal ions in biological systems.
Mode of Action
The compound has been successfully employed in asymmetric Rh-catalyzed conjugate addition reactions of arylboronic acids to enones, as well as in asymmetric hydrogenation reactions of β-keto esters . This suggests that it may interact with its targets by facilitating these reactions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes and the context in which it is used. For instance, in the context of asymmetric hydrogenation reactions, it could influence the production of specific chiral molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pentacyclic structure. The process includes:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure.
Functional Group Modifications: Introduction of hydroxy and oxo groups at specific positions through controlled oxidation and reduction reactions.
Phosphorus Incorporation: Incorporation of phosphorus atoms into the structure using phosphorus-containing reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form oxo groups.
Reduction: The oxo groups can be reduced back to hydroxy groups.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study the interactions of phosphorus-containing compounds with biological molecules. It can also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent due to its unique chemical properties. It can be used in the development of new drugs targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid
- 13-Hydroxyoctadecadienoic acid
Uniqueness
This compound is unique due to its complex pentacyclic structure and the presence of multiple phosphorus atoms
Properties
IUPAC Name |
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28O9P2/c43-52(44)48-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)50-52)23-47-24-30-22-28-12-4-8-16-34(28)40-38-32-14-6-2-10-26(32)18-20-36(38)49-53(45,46)51-42(30)40/h1-22H,23-24H2,(H,43,44)(H,45,46) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMLXKFHVBJCIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=CC5=CC=CC=C54)COCC6=CC7=CC=CC=C7C8=C6OP(=O)(OC9=C8C1=CC=CC=C1C=C9)O)OP(=O)(O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28O9P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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